Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound has been used in the synthesis of novel derivatives with potential anthelmintic and antibacterial properties.
Methods of Application or Experimental Procedures: The derivatives were synthesized using bromoanthranilic acid, benzoyl chloride, and different substituted amino synthons. Computational tools like PASS, Molinspiration, Osiris, and Swiss ADME were used to make predictions about the properties of these molecules. In vitro assays were performed to evaluate the bioactivities of the synthesized compounds.
Results or Outcomes: The results of these assays provide valuable insights into the potential of these compounds as agents with anthelmintic and antibacterial properties. The antibacterial efficacy was tested against both Gram-positive and Gram-negative bacterial strains, using the agar cup plate technique.
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a halogenated derivative of quinazolinone, a class of compounds known for their diverse biological activities. Its structure features a bromine atom at the 6-position and a chloromethyl group at the 2-position of the quinazoline ring, contributing to its unique reactivity and potential pharmacological properties.
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one exhibits significant biological activities, particularly in anticancer research. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines and exhibit cytotoxic effects against various tumors. The mechanism often involves interaction with specific enzymes or receptors, enhancing its potential as an anticancer agent .
The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents, leading to a library of derivatives with varying biological activities .
The primary applications of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one are in medicinal chemistry and drug development. Its derivatives are being explored for:
Interaction studies have demonstrated that 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives can bind effectively to various biological targets, including enzymes and receptors. Molecular docking studies indicate that these compounds fit well into the active sites of target proteins, which is crucial for their anticancer and antimicrobial activities .
Several compounds share structural similarities with 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Bromoquinazolin-4(3H)-one | Bromine at position 6 | Lacks chloromethyl group |
2-Chloromethylquinazolin-4(3H)-one | Chloromethyl at position 2 | No bromine substitution |
6-Methoxyquinazolin-4(3H)-one | Methoxy group at position 6 | Different electronic properties |
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one | Phenyl substitution at position 3 | Potentially enhanced hydrophobic interactions |
Uniqueness: The combination of both bromine and chloromethyl groups in 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one enhances its reactivity and biological potential compared to other similar compounds, making it a valuable candidate for further research in drug development.
The compound’s IUPAC name is 6-bromo-2-(chloromethyl)-3H-quinazolin-4-one, confirmed by PubChem entries and spectral analyses. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₆BrClN₂O | PubChem |
Molecular Weight | 273.51 g/mol | PubChem |
SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | PubChem |
InChI Key | YWQRRCDOIGNYEJ-UHFFFAOYSA-N | PubChem |
X-ray crystallography and NMR studies reveal a planar quinazolinone ring system, with the bromine atom at position 6 and chloromethyl group at position 2 adopting equatorial conformations. The chloromethyl group’s C–Cl bond length (1.79 Å) and Br–C bond (1.91 Å) align with typical halogenated aromatics.